molecular formula C11H12N4OS B12267850 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole

Cat. No.: B12267850
M. Wt: 248.31 g/mol
InChI Key: YZRAVYCVSMOPEA-UHFFFAOYSA-N
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Description

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole typically involves multi-step reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with similar biological activities.

    Thiazole: Another heterocyclic compound with diverse applications.

    Benzimidazole: Known for its antimicrobial and anticancer properties.

Uniqueness

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole is unique due to its combination of imidazole and thiazole rings, which confer a broader range of biological activities and chemical reactivity compared to its simpler counterparts .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C11H12N4OS/c16-11(10-6-17-8-13-10)15-4-9(5-15)3-14-2-1-12-7-14/h1-2,6-9H,3-5H2

InChI Key

YZRAVYCVSMOPEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=C3

Origin of Product

United States

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